2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring, a cyclopropylamino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or cyclopropylamines.
Scientific Research Applications
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a probe in molecular biology research.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-Cyclopropylaminonicotinic acid: Similar in structure but differs in the presence of a pyridine ring instead of a thiazole ring.
2-Cyclopropylamino-5-methyl-3-nitropyridine: Contains a nitro group and a methyl group, differing in functional groups and reactivity.
Uniqueness: 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a thiazole ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-12-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCFYQZUJUDUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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